Dicyandiamide

Vue d'ensemble

Description

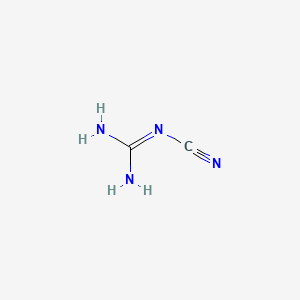

La dicyandiamide, également connue sous le nom de cyanoguanidine, est un composé cristallin blanc de formule chimique C2H4N4 et d'une masse molaire de 84,08 grammes par mole . Elle est très soluble dans l'eau et a une légère odeur d'amine. La this compound est largement utilisée dans diverses industries en raison de sa polyvalence et de ses propriétés bénéfiques, comme son rôle de source d'azote à libération lente en agriculture et son utilisation comme agent de durcissement dans les résines époxy .

Applications De Recherche Scientifique

Dicyandiamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dicyandiamide (DCD) is primarily used as a nitrification inhibitor in agriculture. Its main target is the Nitrosomonas bacteria, which plays a crucial role in the process of nitrification .

Mode of Action

DCD interacts with its target, the Nitrosomonas bacteria, by inhibiting the activity of the ammonia monooxygenase enzyme (AMO). This enzyme is essential for the first step of NH4+ oxidation, a key process in nitrification . By inhibiting AMO, DCD slows down the release rate of nitrogen (N) into plant-available forms that are more prone to losses .

Biochemical Pathways

The primary biochemical pathway affected by DCD is the nitrification process. Nitrification is a two-step process where ammonia is first oxidized to nitrite by Nitrosomonas bacteria, and then further oxidized to nitrate by Nitrobacter bacteria. By inhibiting the activity of Nitrosomonas bacteria, DCD slows down the conversion of ammonia to nitrite, thereby affecting the entire nitrification pathway .

Pharmacokinetics

It is known that dcd is commonly used in fertilizer formulations and can be applied with either liquid or dry fertilizer

Result of Action

The primary result of DCD’s action is the inhibition of nitrification, leading to the stabilization of ammonium-N in the root zoneAdditionally, by slowing down the release rate of nitrogen, DCD can help to reduce nitrogen loss through nitrification, thereby mitigating the negative environmental impact of nitrogen fertilizers .

Action Environment

The efficacy and stability of DCD can be influenced by various environmental factors. For instance, the effectiveness of DCD as a nitrification inhibitor can vary by soil type . Furthermore, DCD’s ability to improve crop yields can be affected by phytotoxicity, which can cause yield reductions as opposed to yield improvements under certain conditions . Therefore, the specific environmental context in which DCD is used can significantly impact its action and efficacy.

Analyse Biochimique

Biochemical Properties

Dicyandiamide plays a significant role in biochemical reactions, particularly as a nitrification inhibitor . It interacts with the ammonia monooxygenase enzyme, which is responsible for the first step of the nitrification process . By deactivating this enzyme, this compound slows the conversion of ammonia to hydroxylamine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly microbial cells in soil . It can influence cell function by inhibiting nitrification, a key process in the nitrogen cycle . This can impact cellular metabolism, particularly in bacteria and archaea that play a role in soil nitrification .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ammonia monooxygenase enzyme . This compound deactivates the active site of this enzyme, inhibiting the conversion of ammonia to hydroxylamine . This results in a reduction of nitrate leaching and nitrous oxide emissions when this compound is used to treat soils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, a study showed that 200 µg of this compound was metabolized by the Mycobacterium smegmatis within 3 days . This suggests that this compound is not stable in the presence of certain microbes and can degrade over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its use in agriculture has implications for animal health. Residues of this compound have been found in milk products following its application to pasture . This suggests that this compound can be taken up by plants and transferred to animals through their diet .

Metabolic Pathways

This compound is involved in the nitrogen cycle, a crucial metabolic pathway in many organisms . It interacts with the ammonia monooxygenase enzyme, influencing the conversion of ammonia to hydroxylamine . This can affect the overall flux of nitrogen in the soil .

Transport and Distribution

Given its role as a nitrification inhibitor, it is likely that it is transported into microbial cells in the soil where it exerts its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La dicyandiamide peut être synthétisée par polymérisation de déshydratation de l'urée en présence d'oxychlorure de phosphore (POCl3) et d'un agent liant les acides tel que la triéthylamine . La réaction est effectuée à 50°C sous pression normale, suivie d'un nettoyage alcalin, d'une filtration, d'une extraction et d'une concentration pour produire de la this compound .

Méthodes de production industrielle : Une autre méthode implique la synthèse en une seule étape de la this compound en introduisant de l'azote de chaux moulue, de l'eau et du dioxyde de carbone gazeux dans un réacteur. La réaction de polymérisation se produit à 70-80°C avec un débit contrôlé de dioxyde de carbone, en maintenant un pH de 10-11. Le liquide de polymérisation résultant est filtré, refroidi et cristallisé pour obtenir des cristaux de this compound .

Analyse Des Réactions Chimiques

Types de réactions : La dicyandiamide subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de la cyanamide et d'autres composés contenant de l'azote.

Réduction : Elle peut être réduite pour former des dérivés de la guanidine.

Substitution : La this compound peut participer à des réactions de substitution pour former diverses guanidines substituées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des composés halogénés et des catalyseurs comme le palladium sur carbone.

Principaux produits :

Oxydation : Cyanamide et oxydes d'azote.

Réduction : Guanidine et ses dérivés.

Substitution : Guanidines substituées et composés apparentés.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets par le biais de divers mécanismes :

Libération d'azote : Elle agit comme une source d'azote à libération lente, fournissant un apport constant d'azote aux plantes et empêchant les pertes d'azote par lessivage ou volatilisation.

Agent de durcissement : Dans les résines époxy, la this compound agit comme un agent de durcissement latent, initiant les processus de réticulation et de polymérisation dans des conditions spécifiques.

Inhibition de la nitrification : La this compound inhibe l'activité des bactéries oxydant l'ammoniac, réduisant la conversion de l'ammonium en nitrate dans le sol.

Comparaison Avec Des Composés Similaires

La dicyandiamide peut être comparée à d'autres composés similaires tels que :

Unicité : La combinaison unique de propriétés de la this compound, comme son rôle de source d'azote à libération lente et son utilisation comme agent de durcissement, la distingue des autres composés similaires. Sa polyvalence et sa stabilité en font un composé précieux dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

2-cyanoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26591-10-6 | |

| Record name | Guanidine, N-cyano-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020354 | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13 | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.400 @ 25 °C/4 °C, 1.4 g/cm³ | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000171 [mmHg] | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS | |

CAS No. |

461-58-5 | |

| Record name | Dicyandiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyandiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9B1R0C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

209.5 °C, 211 °C | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.